3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone carbamate
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Overview
Description
(3-(3-Bromo-4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a bromo-substituted methoxyphenyl group, an oxazolidinone ring, and a carbamate group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-Bromo-4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate typically involves multiple steps. One common method starts with the bromination of 4-methoxyacetophenone to produce 3-bromo-4-methoxyacetophenone. This intermediate is then subjected to a cyclization reaction with an appropriate amine to form the oxazolidinone ring. Finally, the carbamate group is introduced through a reaction with methyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(3-Bromo-4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: 3-(4-Hydroxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate.
Reduction: (3-(4-Methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate.
Substitution: (3-(3-Azido-4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate.
Scientific Research Applications
(3-(3-Bromo-4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (3-(3-Bromo-4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological processes, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Similar in structure due to the methoxyphenyl group but lacks the oxazolidinone and carbamate functionalities.
Uniqueness
(3-(3-Bromo-4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate is unique due to its combination of a bromo-substituted methoxyphenyl group, an oxazolidinone ring, and a carbamate group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
42902-49-8 |
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Molecular Formula |
C12H13BrN2O5 |
Molecular Weight |
345.15 g/mol |
IUPAC Name |
[3-(3-bromo-4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl carbamate |
InChI |
InChI=1S/C12H13BrN2O5/c1-18-10-3-2-7(4-9(10)13)15-5-8(20-12(15)17)6-19-11(14)16/h2-4,8H,5-6H2,1H3,(H2,14,16) |
InChI Key |
XUECSKUHXUFDSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(OC2=O)COC(=O)N)Br |
Origin of Product |
United States |
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